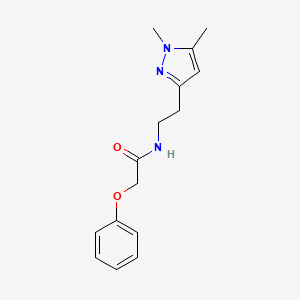

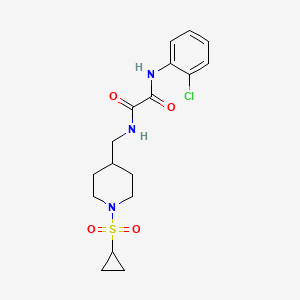

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains a pyrazole ring and a phenoxy group. Pyrazole is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. The phenoxy group is a functional group that consists of a benzene ring connected to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the pyrazole ring might undergo reactions such as electrophilic substitution, while the phenoxy group might participate in reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For instance, the presence of polar groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moiety plays a significant role in many biologically active compounds and is considered an interesting template for combinatorial as well as medicinal chemistry. Pyrazoles are utilized as synthons in organic synthesis and have shown a wide range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization or multicomponent reactions (MCR), under different conditions, indicating the potential versatility of pyrazole-containing compounds in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Potential Antifungal Applications

Research focused on combating Fusarium oxysporum f. sp. Albedinis, the pathogen responsible for Bayoud disease affecting date palms, has highlighted the efficacy of small molecules, including pyrazole derivatives, in antifungal applications. Structure-activity relationship (SAR) interpretations have led to the identification of compounds with significant antifungal properties, which suggests the potential for pyrazole-based compounds, similar in structure to "N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide," to be used in the development of antifungal agents (Kaddouri et al., 2022).

Applications in Therapeutic Agents Development

Pyrazoline derivatives, closely related to pyrazoles, have been identified to possess numerous pharmacological effects such as antimicrobial, anti-inflammatory, antidepressant, anticancer, and others. The review of therapeutic applications of pyrazolines underscores the importance of pyrazole and its derivatives in drug discovery and development, presenting opportunities for the utilization of similar compounds in a wide range of therapeutic contexts (Shaaban et al., 2012).

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects of these interactions would depend on the specific target and the cellular context.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-12-10-13(17-18(12)2)8-9-16-15(19)11-20-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFYFRCDEHIAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2854169.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)

![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)